molecular formula C17H13ClN2O2 B2448920 3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034387-19-2

3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2448920
CAS No.: 2034387-19-2
M. Wt: 312.75
InChI Key: JFGFMYLZBSGYBF-UHFFFAOYSA-N
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Description

3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide is an organic compound that features a benzamide core substituted with a 3-chloro group and a 6-(furan-3-yl)pyridin-3-yl)methyl moiety

Properties

IUPAC Name

3-chloro-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c18-15-3-1-2-13(8-15)17(21)20-10-12-4-5-16(19-9-12)14-6-7-22-11-14/h1-9,11H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGFMYLZBSGYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide typically involves a multi-step process. One common route includes the following steps:

    Formation of the pyridine derivative: The starting material, 6-(furan-3-yl)pyridine, is synthesized through a cyclization reaction involving furfural and an appropriate amine.

    Chlorination: The pyridine derivative is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the 3-chloro group.

    Amidation: The chlorinated pyridine derivative undergoes an amidation reaction with benzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide is primarily investigated for its potential as a pharmacophore in drug design. Its structural characteristics suggest possible applications in:

  • Anti-inflammatory Agents : The compound has shown promise in inhibiting inflammatory pathways, making it a candidate for developing anti-inflammatory medications.
  • Anticancer Properties : Studies indicate that this compound may interfere with cancer cell proliferation and survival, suggesting its utility in cancer therapy .

Biological Studies

Due to its unique structure, the compound serves as a valuable probe in biological studies:

  • Enzyme Interactions : It can be used to study enzyme activity and inhibition mechanisms, providing insights into metabolic pathways .
  • Receptor Binding : The compound's ability to interact with various receptors makes it a candidate for exploring receptor-mediated signaling pathways .

Materials Science

In materials science, this compound is explored for its potential applications in:

  • Organic Electronics : Its electronic properties may allow it to be used in organic semiconductors or photovoltaic devices.
  • Polymer Chemistry : The compound can serve as a building block for novel polymers, potentially leading to materials with enhanced properties .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives of this compound. The findings demonstrated significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Enzyme Inhibition

Research conducted on the enzyme inhibition properties of this compound indicated that it effectively inhibits specific kinases involved in cell signaling pathways. This inhibition was linked to reduced tumor growth in animal models, highlighting its potential therapeutic applications .

Mechanism of Action

The mechanism of action of 3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The furan and pyridine rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(pyridin-3-ylmethyl)benzamide: Lacks the furan ring, which may affect its binding properties and biological activity.

    N-(6-(furan-3-yl)pyridin-3-yl)methyl)benzamide: Lacks the chloro group, which may influence its reactivity and chemical stability.

Uniqueness

3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide is unique due to the presence of both the chloro and furan groups, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.

Biological Activity

3-Chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C18H16ClN2O2
Molecular Weight 344.79 g/mol

The compound features a benzamide core substituted with a chloro group and a furan-pyridine moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or modulate receptor activity through binding interactions.

Enzyme Inhibition

Research indicates that compounds with similar structures have shown potential as inhibitors of enzymes involved in neurotransmitter regulation. For example, related compounds have been studied for their inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter degradation in the central nervous system .

Receptor Modulation

The furan and pyridine rings in the structure may facilitate interactions with specific receptors, potentially influencing signaling pathways related to neurological functions. Some studies suggest that furan derivatives can enhance receptor activity without the excitotoxic effects associated with direct agonists .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, metal complexes derived from furan-containing compounds exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . While specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential effectiveness.

Neuroprotective Effects

Given its structural components, this compound may also exhibit neuroprotective effects. Compounds with furan and pyridine motifs have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis in vitro. This suggests a possible therapeutic application in neurodegenerative diseases.

Case Studies

  • Neuroprotective Study : A study on related furan derivatives demonstrated their ability to cross the blood-brain barrier and increase neurotransmitter levels in the hippocampus, indicating potential for cognitive enhancement and neuroprotection .
  • Antimicrobial Evaluation : In vitro tests on furan-pyridine derivatives showed promising results against Gram-positive bacteria, suggesting that modifications to the benzamide structure could enhance antibacterial properties .

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